2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
The compound "2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride" is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided focus on the synthesis, structural analysis, and chemical properties of related pyrazolopyridine derivatives, which can offer insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1H-pyrazole-3-carboxamide was achieved by reacting acid chloride with 2,3-diaminopyridine, yielding a good product yield of 69% . Another approach utilized ultrasound-promoted regioselective synthesis to obtain fused polycyclic pyrazolopyridines in excellent yields (88-97%) within short reaction times . Similarly, a two-step procedure involving the Vilsmeier–Haack reagent and hydrazine was used to prepare methyl pyrazolopyridine carboxylates . These methods demonstrate the versatility and efficiency of synthesizing pyrazolopyridine derivatives, which could be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
Structural analysis of pyrazolopyridine derivatives is crucial for understanding their chemical behavior. X-ray crystallography has been employed to determine the crystal structure of a related compound, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other . This planarity can affect the electronic distribution and reactivity of the molecule. Additionally, semiempirical calculations have indicated a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring . These findings suggest that the molecular structure of the compound may also exhibit similar characteristics, influencing its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of pyrazolopyridine derivatives is influenced by their molecular structure. The presence of reactive functional groups, such as carboxylic acid, amide, and ester, allows for various chemical transformations. For example, the synthesis of 3H-imidazo[4,5-b]pyridine derivatives was achieved through the reaction of acid chloride with 2,3-diaminopyridine and base . The compound of interest, with its carboxylic acid group, may undergo similar functionalization reactions, potentially leading to the formation of amides, esters, or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives are determined by their molecular structure and substituents. The solubility, melting point, and stability of these compounds can vary significantly. For instance, the best reaction conditions for synthesizing a spiro[indoline-pyrazolopyridine] derivative involved using water as a solvent under microwave irradiation, which provided a high yield of 76% . The stability of methyl pyrazolopyridine carboxylates under basic conditions was also noted, requiring a detour via benzyl esters to obtain the desired carboxamides . These observations suggest that the compound of interest may have specific solubility and stability characteristics that need to be considered during synthesis and handling.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Grošelj et al. (2015) detailed the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, showcasing the process of preparing these compounds which could be related to the synthesis of the compound .
- Verdecia et al. (1996) focused on synthesizing methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, providing insights into the structural aspects and synthetic pathways of similar pyrazolo-pyridine compounds.
- The study by El-Menyawy et al. (2019) explored the synthesis and device characterization of pyrazolo[4,3-b] pyridine derivatives, contributing to the understanding of their physical and chemical properties.
Optical and Thermal Properties
- Zedan et al. (2020) examined the structural, optical, and diode characteristics of pyrazolo pyridine derivatives, highlighting their potential in electronic applications.
- The research by Bahgat et al. (2009) focused on the structure and vibrational spectra of related pyrazolo-pyridine compounds, providing a basis for understanding their molecular dynamics and interactions.
Future Directions
While specific future directions for this compound are not mentioned in the available resources, the synthesis of similar compounds has been explored for their potential biological properties . These compounds have shown to be GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers . They also show antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity . This suggests potential future directions in the exploration of these compounds for various therapeutic applications.
properties
IUPAC Name |
2-methyl-3-oxo-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3.ClH/c1-11-7(12)4-2-9-3-5(8(13)14)6(4)10-11;/h2-3,10H,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQJXEHPHQOVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=CC(=C2N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride |
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